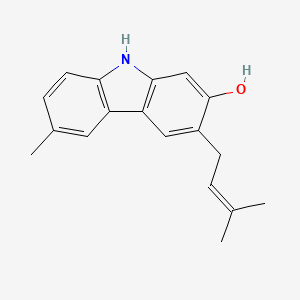
Siamenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Siamenol is a carbazole alkaloid that is 9H-carbazole substituted by a hydroxy group at position 2, a methyl group at position 6 and a prenyl group at position 3. Isolated from Murraya siamensis, it exhibits anti-HIV activity. It has a role as a metabolite and an anti-HIV agent. It is a carbazole alkaloid and a member of phenols. It derives from a hydride of a 9H-carbazole.
Scientific Research Applications
Novel Compounds from Mammea Siamensis
A study by Prachyawarakorn, Mahidol, and Ruchirawat (2006) identified four new coumarins, named siamenols A-D, from Mammea siamensis. These compounds were isolated and their structures elucidated using spectroscopic analysis, contributing to the understanding of chemical diversity in this plant species Prachyawarakorn, V., Mahidol, C., & Ruchirawat, S. (2006). Siamenols A-D, four new coumarins from Mammea siamensis. Chemical & Pharmaceutical Bulletin, 54(6), 884-886..
Antioxidant Activity of Cassia Siamensis
Kaur et al. (2006) evaluated the antioxidant activity of Cassia siamea flowers, finding significant antioxidant properties. Their study highlights the potential of C. siamea as a source of natural antioxidants Kaur, G., Alam, M., Jabbar, Z., Javed, K., & Athar, M. (2006). Evaluation of antioxidant activity of Cassia siamea flowers. Journal of Ethnopharmacology, 108(3), 340-348..
Metabolism of Siamenoside I in Rats
Yang et al. (2016) explored the metabolism of siamenoside I in rats, identifying 86 new metabolites and elucidating metabolic pathways. This research is crucial for understanding the bioactivity and therapeutic potential of siamenoside I Yang, X., Xu, F., Li, D., Lu, F., Liu, G., Wang, L., Shang, M., Huang, Y., & Cai, S. (2016). Metabolites of Siamenoside I and Their Distributions in Rats. Molecules, 21(2), 176.
Production of Siamenoside I Sweetener
A 2020 study by Virly et al. explored the production of siamenoside I, a natural sweetener, using an innovative enzyme-encapsulation method. This research advances the understanding of producing natural sweeteners from Siraitia grosvenorii Virly, Chun-Hui Chiu, Tsan-Yu Tsai, Yi‐Cheun Yeh, & Reuben Wang. (2020). Encapsulation of β-Glucosidase within PVA Fibers by CCD-RSM-Guided Coelectrospinning: A Novel Approach for Specific Mogroside Sweetener Production. Journal of Agricultural and Food Chemistry.
Apoptosis Induction in Cancer Research
Dechsupa et al. (2007) investigated the effects of compounds like siamenol on inducing apoptosis in breast cancer cells. This research contributes to understanding the potential therapeutic applications of siamenol in cancer treatment Dechsupa, S., Kothan, S., Vergote, J., Léger, G., Martineau, A., Beranger, S., Kosanlavit, R., Moretti, J., & Mankhetkorn, S. (2007). Quercetin, Siamois 1 and siamois 2 induce apoptosis in human breast cancer MDA-MB-435 cells xenograft in vivo. Cancer Biology & Therapy, 6(1), 56-61..
Total Synthesis of Siamenol
Krahl et al. (2006) achieved the first total synthesis of siamenol and other related compounds. This synthesis method could be instrumental in studying siamenol's pharmaceutical applications Krahl, M., Jäger, A., Krause, T., & Knölker, H. (2006). First total synthesis of the 7-oxygenated carbazole alkaloids clauszoline-K, 3-formyl-7-hydroxycarbazole, clausine M, clausine N and the anti-HIV active siamenol using a highly efficient palladium-catalyzed approach. Organic & Biomolecular Chemistry, 4(17), 3215-3219..
properties
Product Name |
Siamenol |
|---|---|
Molecular Formula |
C18H19NO |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
6-methyl-3-(3-methylbut-2-enyl)-9H-carbazol-2-ol |
InChI |
InChI=1S/C18H19NO/c1-11(2)4-6-13-9-15-14-8-12(3)5-7-16(14)19-17(15)10-18(13)20/h4-5,7-10,19-20H,6H2,1-3H3 |
InChI Key |
BBPNJGRZPSCZBB-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC3=C2C=C(C(=C3)O)CC=C(C)C |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2C=C(C(=C3)O)CC=C(C)C |
synonyms |
siamenol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



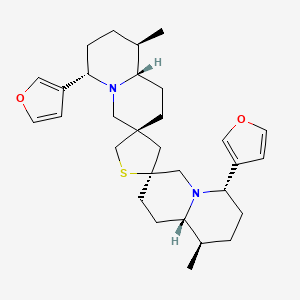
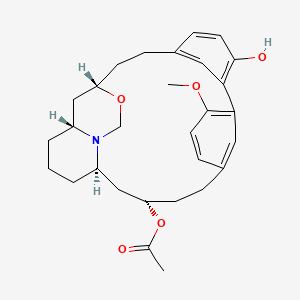

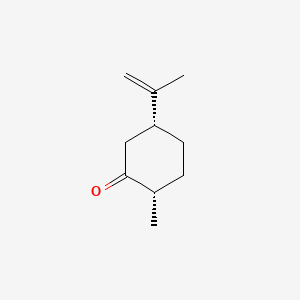
![1-Benzyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B1200094.png)
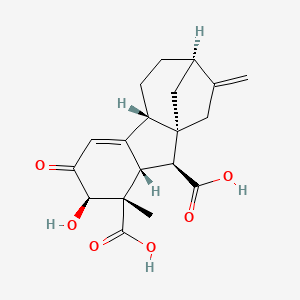

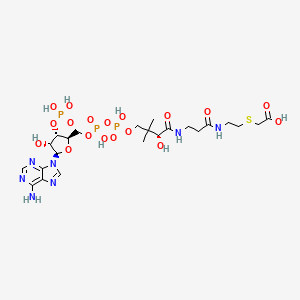
![[2-Amino-3-(4-hydroxy-phenyl)-propionylamino]-(1,3,4,5-tetrahydroxy-4-hydroxymethyl-piperidin-2-YL)-acetic acid](/img/structure/B1200100.png)
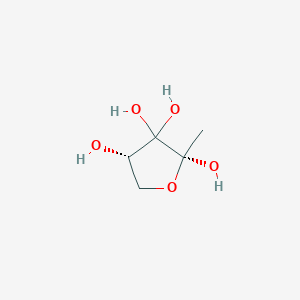
![1-(3-Pyridin-4-yl-4-oxa-1,2-diaza-spiro[4.6]undec-2-en-1-yl)-ethanone](/img/structure/B1200102.png)
![17-(5,6-Dimethylhept-3-en-2-yl)-10,13-dimethyl-1,2,9,11,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1200106.png)
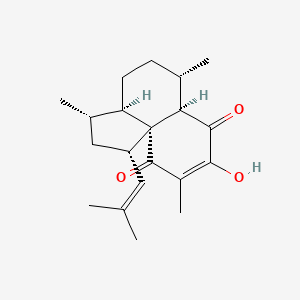
![(3S,5S,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-(6-methoxy-2,4-dihydro-1,3-benzoxazin-3-yl)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1200113.png)